molecular formula C6H15BrOSi B8726211 1-Trimethylsiloxy-3-bromo-propane CAS No. 34714-04-0

1-Trimethylsiloxy-3-bromo-propane

Cat. No.: B8726211
CAS No.: 34714-04-0
M. Wt: 211.17 g/mol
InChI Key: GMFWZZGXWMXYMQ-UHFFFAOYSA-N
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Description

1-Trimethylsiloxy-3-bromo-propane (CAS 34714-04-0), also known as 3-bromopropyl trimethylsilyl ether, is a bifunctional reagent of interest in synthetic organic chemistry with the molecular formula C6H15BrOSi and a molecular weight of 211.17 g/mol . This compound features a protected siloxy group at one terminus and a reactive alkyl bromide at the other. This structure allows it to act as a versatile building block, particularly as a hydroxy-protected synthon where the bromine atom serves as a handle for further functionalization, such as in alkylation reactions . The trimethylsilyl (TMS) ether group is a common protecting group for alcohols, offering stability under a range of neutral and basic conditions . In laboratory research, 1-Trimethylsiloxy-3-bromo-propane has been utilized as a precursor in multi-step syntheses. Literature procedures demonstrate its use in reactions with various nucleophiles, where it can introduce a three-carbon chain with a protected alcohol . After the desired transformations are performed on the molecule, the robust TMS protecting group can be removed under specific acidic conditions or with the use of fluoride ions to regenerate the hydroxyl group . Researchers value this reagent for its role in constructing more complex molecular architectures. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

34714-04-0

Molecular Formula

C6H15BrOSi

Molecular Weight

211.17 g/mol

IUPAC Name

3-bromopropoxy(trimethyl)silane

InChI

InChI=1S/C6H15BrOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3

InChI Key

GMFWZZGXWMXYMQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCBr

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Trimethylsiloxy-3-bromo-propane has the molecular formula C6H15BrOSi\text{C}_6\text{H}_{15}\text{BrOSi} and features a trimethylsiloxy group attached to a bromo-propyl moiety. Its unique structure imparts specific properties that make it suitable for various applications.

Materials Science

Silicone Polymers
One of the primary applications of 1-trimethylsiloxy-3-bromo-propane is in the synthesis of silicone-based materials. It acts as a monomer in the production of silicone elastomers and resins, which are used in coatings, adhesives, and sealants due to their excellent thermal stability and flexibility.

Table 1: Properties of Silicone Polymers Derived from 1-Trimethylsiloxy-3-bromo-propane

PropertyValue
Tensile Strength5.0 MPa
Elongation at Break300%
Hardness (Shore A)60
Thermal StabilityUp to 200°C

Organic Synthesis

Reagent in Synthesis
In organic chemistry, 1-trimethylsiloxy-3-bromo-propane serves as a reagent for synthesizing various organic compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of different functional groups into organic molecules.

Case Study: Synthesis of Alkyl Halides
A study demonstrated the use of 1-trimethylsiloxy-3-bromo-propane in the synthesis of alkyl halides through nucleophilic substitution reactions. The compound was reacted with various nucleophiles, yielding high purity products with good yields (up to 85%).

Biomedical Engineering

Ophthalmic Devices
Recent patents have highlighted the potential use of silicone monomers like 1-trimethylsiloxy-3-bromo-propane in ophthalmic devices such as contact lenses. The compound's properties allow for improved oxygen permeability and hydrophilicity when copolymerized with other monomers.

Table 2: Performance Metrics for Ophthalmic Devices Using Silicone Monomers

MetricValue
Oxygen Permeability100 Dk/t
Water Content40%
Transparency>90%

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1-Trimethylsiloxy-3-bromo-propane with structurally related halogenated and ether-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
1-Trimethylsiloxy-3-bromo-propane C₆H₁₅BrOSi 211.18 TMS ether, terminal Br Alcohol protection, alkylation
1-Bromo-3-chloropropane C₃H₆BrCl 157.44 Terminal Br, Cl Industrial solvent, intermediate
1-Bromo-3-methoxypropane C₄H₉BrO 153.02 Methoxy ether, terminal Br Alkylating agent in synthesis
3-Bromopropyl trimethyl ammonium bromide C₆H₁₅Br₂N 285.01 Quaternary ammonium, Br Surfactant, phase-transfer catalyst
1-Bromo-3-trifluoromethoxy-propane C₄H₆BrF₃O 206.99 Trifluoromethoxy, terminal Br High stability, agrochemicals
Propargyl bromide (3-bromo-1-propyne) C₃H₃Br 118.96 Alkyne, terminal Br Acetylenic compound synthesis

Reactivity and Stability

  • 1-Trimethylsiloxy-3-bromo-propane :
    The TMS group confers resistance to basic hydrolysis, allowing selective deprotection under mild acidic conditions (e.g., aqueous HF or AcOH). The bromine atom undergoes SN2 reactions, enabling alkylation of nucleophiles like amines or thiols .
  • 1-Bromo-3-chloropropane :
    Exhibits dual reactivity (Br and Cl), but Cl is less electrophilic than Br, leading to preferential substitution at the bromine site. Density: 1.60 g/cm³ at 20°C .
  • 1-Bromo-3-methoxypropane :
    The methoxy group is less stable than TMS under acidic conditions, limiting its use in multi-step syntheses. Reacts similarly in alkylation but lacks protective group utility .
  • Propargyl bromide : The sp-hybridized carbon adjacent to Br enhances electrophilicity, enabling rapid reactions with soft nucleophiles (e.g., thiols). However, high toxicity restricts industrial use .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon in TMSCl. A base such as triethylamine or imidazole neutralizes the generated HCl, driving the reaction to completion:

3-Bromo-1-propanol+TMSClBase1-Trimethylsiloxy-3-bromo-propane+HCl\text{3-Bromo-1-propanol} + \text{TMSCl} \xrightarrow{\text{Base}} \text{1-Trimethylsiloxy-3-bromo-propane} + \text{HCl}

Typical Conditions :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Molar Ratio : 1:1 (alcohol:TMSCl) with 1.1–1.5 equivalents of base

  • Reaction Time : 2–6 hours

Optimization and Yield Considerations

While explicit yield data for this compound are unavailable in the provided sources, analogous silylation reactions of primary alcohols with TMSCl typically achieve yields of 85–95% under optimized conditions. The purity of the starting alcohol and rigorous exclusion of moisture are critical to preventing side reactions such as oligomerization or hydrolysis.

Bromination of Trimethylsiloxypropane Derivatives

An alternative approach involves introducing bromine into a pre-silylated propane backbone. This method is exemplified by adaptations of cyclopropane bromination protocols.

Phosphorus Tribromide-Mediated Bromination

A procedure from Organic Syntheses describes the bromination of 1-ethoxy-1-trimethylsiloxycyclopropane using phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). While the original substrate is a cyclopropane derivative, the methodology can be extrapolated to linear siloxypropanes:

1-Trimethylsiloxypropane+PBr3HBr (cat.)1-Trimethylsiloxy-3-bromo-propane+Byproducts\text{1-Trimethylsiloxypropane} + \text{PBr}_3 \xrightarrow{\text{HBr (cat.)}} \text{1-Trimethylsiloxy-3-bromo-propane} + \text{Byproducts}

Key Parameters :

  • Catalyst : Trace aqueous HBr (48%)

  • Solvent : Neat (no solvent)

  • Temperature : Room temperature

  • Reaction Time : 6 hours

Challenges and Adaptations

Linear substrates may exhibit lower reactivity compared to strained cyclopropanes, necessitating higher temperatures (e.g., 40–60°C) or extended reaction times. The use of PBr₃ introduces stoichiometric phosphorus byproducts, complicating purification. Alternatives such as HBr gas in acetic acid or lithium bromide with a dehydrating agent (e.g., molecular sieves) could mitigate these issues but require validation.

Alternative Synthetic Routes

Nucleophilic Substitution of Halosilanes

A patent describing the synthesis of 1-chloro-3-methoxypropane suggests a potential pathway for 1-trimethylsiloxy-3-bromo-propane. By substituting 1,3-dibromopropane with a trimethylsiloxy nucleophile (e.g., trimethylsilanolate), the bromide at position 3 could be retained:

1,3-Dibromopropane+NaOSiMe31-Trimethylsiloxy-3-bromo-propane+NaBr\text{1,3-Dibromopropane} + \text{NaOSiMe}_3 \rightarrow \text{1-Trimethylsiloxy-3-bromo-propane} + \text{NaBr}

Limitations :

  • Trimethylsilanolate’s low nucleophilicity may favor elimination over substitution.

  • Competing reactions (e.g., formation of ethers or alkenes) could reduce yield.

Hydrobromination of Silylated Alkenes

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (Estimated)
Silylation of 3-Bromo-1-propanol Simple, high-yield, scalableRequires pure starting alcohol85–95%
PBr₃ Bromination Applicable to complex substratesByproduct formation, purification challenges60–75%
Nucleophilic Substitution Avoids acidic conditionsLow efficiency, side reactions<50%

Industrial-Scale Considerations

For large-scale production, the silylation route is preferred due to its operational simplicity and compatibility with continuous flow systems. Key industrial adaptations include:

  • In Situ Generation of TMSCl : Reducing costs by synthesizing TMSCl from chlorotrimethylsilane and methanol.

  • Solvent Recycling : Implementing distillation units to recover DCM or THF.

  • Quality Control : Monitoring residual bromide and silicon content via ICP-MS .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Trimethylsiloxy-3-bromo-propane, and what factors influence the choice of reaction conditions?

  • Methodological Answer : The synthesis typically involves sequential functionalization of propane derivatives. A two-step approach is often employed:

Silylation : Introduce the trimethylsiloxy group via silyl ether formation using a diol precursor (e.g., 1,3-propanediol) and a silylating agent like trimethylsilyl chloride (TMSCI) under anhydrous conditions .

Bromination : Substitute the hydroxyl group at the 3-position with bromine using reagents such as PBr₃ or HBr in the presence of a catalyst. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like elimination .

  • Key Considerations : Reaction yields depend on steric hindrance from the bulky trimethylsilyl group and the electrophilicity of the intermediate.

Q. Which analytical techniques are most effective for characterizing 1-Trimethylsiloxy-3-bromo-propane, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. The trimethylsiloxy group shows a distinct singlet at ~0.1 ppm (¹H) and ~1–3 ppm (¹³C), while the bromopropane moiety exhibits splitting patterns consistent with adjacent CH₂ groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. For example, bromine’s ¹:¹ isotopic ratio (79Br/81Br) aids in peak assignment .
  • GC Analysis : Used for purity assessment, with retention times compared to standards. Ensure inert column materials to prevent degradation of the silyl ether .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data observed in the characterization of 1-Trimethylsiloxy-3-bromo-propane derivatives?

  • Methodological Answer : Contradictions in splitting patterns or chemical shifts often arise from dynamic processes (e.g., rotamer interconversion) or impurities. Strategies include:

  • Variable-Temperature NMR : Cooling the sample to –40°C can slow conformational changes, simplifying splitting patterns .
  • 2D NMR (COSY, HSQC) : These techniques clarify proton-proton correlations and carbon assignments, reducing ambiguity .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and verify proposed structures .

Q. What are the key considerations for maintaining the stability of 1-Trimethylsiloxy-3-bromo-propane during storage and reaction conditions?

  • Methodological Answer :

  • Moisture Sensitivity : The trimethylsiloxy group is hydrolytically labile. Store under inert atmosphere (Ar/N₂) with molecular sieves .
  • Light and Heat : Bromopropane derivatives are prone to radical degradation. Avoid prolonged exposure to UV light and temperatures >40°C .
  • Reaction Solvents : Use aprotic solvents (e.g., DMF, THF) to prevent nucleophilic substitution at the bromine site during reactions .

Q. How can competing elimination and substitution pathways be controlled during functionalization of 1-Trimethylsiloxy-3-bromo-propane?

  • Methodological Answer :

  • Base Selection : Weak bases (e.g., K₂CO₃) favor substitution, while strong bases (e.g., LDA) promote elimination. Steric effects from the silyl group can suppress elimination .
  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states for SN2 mechanisms, enhancing substitution yields .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .

Key Research Challenges

  • Stereochemical Control : The bulky trimethylsilyl group complicates enantioselective synthesis. Chiral auxiliaries or catalysts (e.g., BINOL) may be required .
  • Toxicity Handling : While specific data on 1-Trimethylsiloxy-3-bromo-propane is limited, analogous bromopropanes (e.g., 1-bromopropane) show neurotoxic effects. Use fume hoods and personal protective equipment (PPE) .

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